3-(1,2,3-噻二唑-4-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

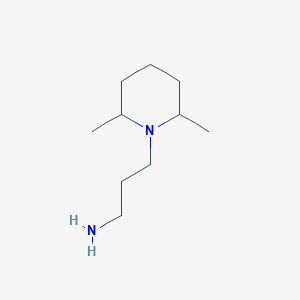

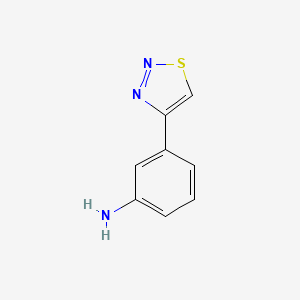

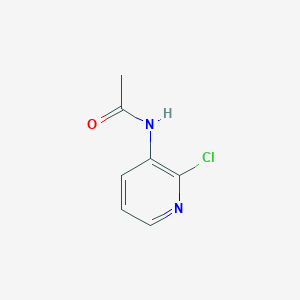

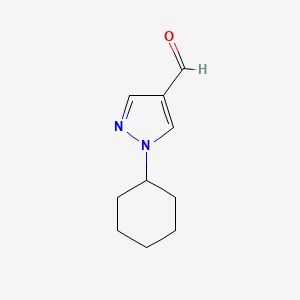

“3-(1,2,3-Thiadiazol-4-yl)aniline” is a chemical compound with the molecular formula C8H7N3S . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest in recent research. A synthetic protocol for the synthesis of a range of new 4-vinyl 1,2,3-thiadiazoles via Knoevenagel condensation has been developed . Another method involves the refluxing of aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates in methanol followed by oxidative cyclization with ferric ammonium sulfate .Molecular Structure Analysis

The molecular structure of “3-(1,2,3-Thiadiazol-4-yl)aniline” consists of a 5-membered thiadiazole ring attached to an aniline group . The exact mass of the molecule is 177.03606841 g/mol .Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives have shown a broad spectrum of pharmacological activities. The nature and position of substituents on the phenyl rings had a significant effect on the inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,2,3-Thiadiazol-4-yl)aniline” include a molecular weight of 177.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .科学研究应用

杂环化合物的合成

研究人员已经开发出合成 1,2,3-噻二唑衍生物的新方法,利用了 1-噻-4-氮杂-1,3-丁二烯体系的反应性。这些方法促进了 1,2,3-噻二唑、1,3,4-噻二嗪和 1,2,5-三嗪衍生物的产生,突出了噻二唑化合物在合成化学中的多功能性 (Zaleska 等人,2003 年)。

腐蚀抑制

量子化学研究阐明了噻二唑啉衍生物对酸性介质中低碳钢腐蚀的抑制作用。这些化合物作为腐蚀抑制剂的功效归因于它们的分子参数,例如最高占据分子轨道和最低未占据分子轨道的能量 (Udhayakala 等人,2013 年)。

抗菌活性

合成结合噻二唑部分的利奈唑胺类分子显示出有希望的抗菌活性,特别是对结核病。这项研究强调了噻二唑衍生物在开发新的抗菌剂中的潜力 (Başoğlu 等人,2012 年)。

杀菌剂的开发

一项关于含噻二唑的三唑噻二唑的研究揭示了它们作为杀菌剂开发的先导化合物的潜力。这些化合物对几种真菌表现出不同程度的生长抑制作用,表明它们在农业应用中的效用 (Fan 等人,2010 年)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds, such as those containing a 1,2,3-thiadiazole ring, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities .

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This sensitivity could potentially influence how 3-(1,2,3-Thiadiazol-4-yl)aniline interacts with its targets.

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties, including admet (absorption, distribution, metabolic, excretion, and toxicity) properties .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects .

Action Environment

It is known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , which suggests that the compound’s action could potentially be influenced by the pH of its environment.

生化分析

Biochemical Properties

3-(1,2,3-Thiadiazol-4-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It also interacts with DNA, forming stable complexes that can interfere with DNA replication and transcription processes . These interactions highlight the potential of 3-(1,2,3-Thiadiazol-4-yl)aniline as a therapeutic agent in treating bacterial infections and possibly other diseases.

Cellular Effects

The effects of 3-(1,2,3-Thiadiazol-4-yl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 3-(1,2,3-Thiadiazol-4-yl)aniline affects the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 3-(1,2,3-Thiadiazol-4-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the formation of stable complexes that hinder DNA replication and transcription . These molecular interactions are crucial for understanding the therapeutic potential of 3-(1,2,3-Thiadiazol-4-yl)aniline.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1,2,3-Thiadiazol-4-yl)aniline have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1,2,3-Thiadiazol-4-yl)aniline remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptations, such as changes in gene expression and metabolic activity, which may affect its overall efficacy.

Dosage Effects in Animal Models

The effects of 3-(1,2,3-Thiadiazol-4-yl)aniline vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-(1,2,3-Thiadiazol-4-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, it can alter metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight the potential of 3-(1,2,3-Thiadiazol-4-yl)aniline as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of 3-(1,2,3-Thiadiazol-4-yl)aniline within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules . The distribution of 3-(1,2,3-Thiadiazol-4-yl)aniline within tissues also influences its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-(1,2,3-Thiadiazol-4-yl)aniline is essential for its activity and function. This compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and other nuclear proteins . The subcellular localization of 3-(1,2,3-Thiadiazol-4-yl)aniline is crucial for understanding its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-(thiadiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFVGQSGTVRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390392 |

Source

|

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-57-1 |

Source

|

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)